molecular formula C8H15N3 B8703091 4-Methyl-1H-imidazole-1-butanamine CAS No. 102974-21-0

4-Methyl-1H-imidazole-1-butanamine

Cat. No.: B8703091
CAS No.: 102974-21-0
M. Wt: 153.22 g/mol
InChI Key: YIQAPPVVECUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H-imidazole-1-butanamine is a chemical compound with the molecular formula C8H15N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-imidazole-1-butanamine typically involves the reaction of 4-methylimidazole with 4-chlorobutan-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-imidazole-1-butanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can result in a variety of functionalized imidazole compounds.

Scientific Research Applications

4-Methyl-1H-imidazole-1-butanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-imidazole-1-butanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-imidazole-1-butanamine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

CAS No.

102974-21-0

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-(4-methylimidazol-1-yl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-8-6-11(7-10-8)5-3-2-4-9/h6-7H,2-5,9H2,1H3

InChI Key

YIQAPPVVECUATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 2 was repeated using N-(4-bromobutyl)phthalimide and 4-methyl-1H-imidazole giving the desired intermediate. Preparation of 4-phenyl-1H-imidazole-1-propanamine, 2-methyl-1H-imidazole-1-propanamine and 2-ethyl-1H-imidazole-1-propanamine was accomplished by the procedure of Example 4 using the appropriate imidazole starting materials.
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